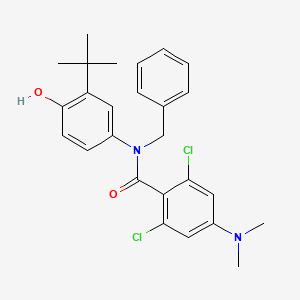

N-Benzyl-N-(3-Tert-Butyl-4-Hydroxyphenyl)-2,6-Dichloro-4-(Dimethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Neodymium hexaboride (NdB₆) is a black solid compound with a cubic crystal structure similar to calcium hexaboride. It exhibits excellent thermal conductivity, electrical conductivity, and magnetic properties. NdB₆ is known for its chemical stability at high temperatures and is insoluble in hydrochloric acid and hydrofluoric acid but soluble in nitric acid, sulfuric acid, and molten alkali .

Preparation Methods

NdB₆ can be synthesized using various methods, including the elemental synthesis method, boron carbide method, and boron thermal reduction method. The elemental synthesis method involves reacting neodymium metal with elemental boron under a vacuum atmosphere at high temperatures. The boron carbide method uses neodymium oxide (Nd₂O₃), boron carbide (B₄C), and activated carbon as raw materials, also requiring high temperatures and vacuum conditions. The boron thermal reduction method, which yields higher purity NdB₆, involves reducing Nd₂O₃ with boron at high temperatures .

A novel method for preparing ultra-fine NdB₆ powders is combustion synthesis, using boron oxide (B₂O₃), Nd₂O₃, and magnesium (Mg) powders as raw materials. This method involves a spontaneous combustion reaction that generates NdB₆, magnesium oxide (MgO), and minor amounts of magnesium borate (Mg₃B₂O₆) and neodymium borate (Nd₂B₂O₆). The resulting NdB₆ powders are then purified to achieve high purity .

Chemical Reactions Analysis

NdB₆ undergoes various chemical reactions, including oxidation and reduction. It exhibits strong antioxidant properties and oxidizes step by step. The apparent activation energies for the oxidation reactions are 986.14 kJ/mol and 313.83 kJ/mol, respectively . NdB₆ is also known to react with nitric acid, sulfuric acid, and molten alkali, forming soluble products .

Scientific Research Applications

NdB₆ has numerous scientific research applications due to its unique properties. In chemistry, it is used as a high-temperature ceramic material with excellent thermal and electrical conductivity. In biology and medicine, NdB₆-based synthetic probes are employed for sensing small molecules and proteins, leveraging its environmental sensitivity and fluorescence-quenching ability . NdB₆ is also utilized in the industry for its magnetic properties and chemical stability, making it suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of NdB₆ involves its interaction with various molecular targets and pathways. For instance, NdB₆ can induce the homodimerization of certain receptors, affecting their activity . Additionally, NdB₆’s unique electronic structure, characterized by the hybridization of neodymium’s d orbital with boron’s p orbital and the localization of neodymium’s f electron, contributes to its magnetic properties .

Comparison with Similar Compounds

NdB₆ is part of the rare-earth borides family, which includes compounds like neodymium tetraboride (NdB₄) and samarium hexaboride (SmB₆). Compared to these compounds, NdB₆ stands out due to its higher thermal and electrical conductivity, as well as its strong antioxidant properties . Other similar compounds include calcium hexaboride (CaB₆), strontium hexaboride (SrB₆), and barium hexaboride (BaB₆), which are small-gap semiconductors .

Properties

Molecular Formula |

C26H28Cl2N2O2 |

|---|---|

Molecular Weight |

471.4 g/mol |

IUPAC Name |

N-benzyl-N-(3-tert-butyl-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide |

InChI |

InChI=1S/C26H28Cl2N2O2/c1-26(2,3)20-13-18(11-12-23(20)31)30(16-17-9-7-6-8-10-17)25(32)24-21(27)14-19(29(4)5)15-22(24)28/h6-15,31H,16H2,1-5H3 |

InChI Key |

IDACWMHIKWNAEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N(CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3Cl)N(C)C)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854558.png)

![7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-1,3-dimethyl-N-(1-methylethyl)-N-[[(1-methylethyl)amino]carbonyl]-2,6-dioxo-](/img/structure/B10854562.png)

![N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide](/img/structure/B10854604.png)

![2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine](/img/structure/B10854616.png)

![5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)